molecular formula C10H13N3 B573690 n-Methyl-1-(7-methyl-1h-benzimidazol-2-yl)methanamine CAS No. 193534-35-9

n-Methyl-1-(7-methyl-1h-benzimidazol-2-yl)methanamine

Cat. No.: B573690
CAS No.: 193534-35-9
M. Wt: 175.235
InChI Key: VEPJFOVPRVBOLW-UHFFFAOYSA-N
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Description

n-Methyl-1-(7-methyl-1H-benzimidazol-2-yl)methanamine is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of n-Methyl-1-(7-methyl-1H-benzimidazol-2-yl)methanamine typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by methylation. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the benzimidazole ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

n-Methyl-1-(7-methyl-1H-benzimidazol-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a functional group in the molecule.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or ethanol, and specific temperatures to optimize the reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

n-Methyl-1-(7-methyl-1H-benzimidazol-2-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of n-Methyl-1-(7-methyl-1H-benzimidazol-2-yl)methanamine involves its interaction with specific molecular targets. For instance, benzimidazole derivatives are known to bind to tubulin, inhibiting its polymerization and disrupting microtubule formation. This action can lead to the inhibition of cell division, making it a potential anticancer agent . The compound may also interact with other molecular pathways, depending on its specific structure and functional groups.

Comparison with Similar Compounds

n-Methyl-1-(7-methyl-1H-benzimidazol-2-yl)methanamine can be compared with other benzimidazole derivatives such as:

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-methyl-1-(4-methyl-1H-benzimidazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-7-4-3-5-8-10(7)13-9(12-8)6-11-2/h3-5,11H,6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPJFOVPRVBOLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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